An In-Depth Technical Guide to (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one: A Key Intermediate in Modern Drug Discovery
An In-Depth Technical Guide to (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one is a chiral synthetic building block of significant interest in medicinal chemistry. Its unique structural features, including a stereocenter, a fluorine substituent, and a tetralone core, make it a valuable intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on providing practical insights for researchers in drug discovery and development.
Introduction: The Strategic Importance of Fluorinated Scaffolds
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity to target proteins, and enhanced membrane permeability. The dihydronaphthalenone core, a privileged scaffold in medicinal chemistry, provides a rigid framework for the spatial presentation of various functional groups. The specific combination of these features in (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one makes it a sought-after intermediate for creating novel therapeutic candidates, particularly in the areas of neurological disorders and inflammatory conditions.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The following table summarizes the key known properties of (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one.
| Property | Value | Source |
| CAS Number | 104205-01-8 | [2] |
| Molecular Formula | C₁₃H₁₅FO | [2] |
| Molecular Weight | 206.26 g/mol | [2] |
| Purity | 95% | [2] |
| Appearance | Not specified, likely a solid or oil | |
| Solubility | Not specified, likely soluble in organic solvents like ethanol and ether | [3] |
| Storage | Store in a freezer under an inert atmosphere |
Synthesis and Stereochemical Control
The enantioselective synthesis of (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one is a key challenge. While a specific, detailed protocol for this exact molecule is not widely published, the synthesis of related 1-alkyl-3,4-dihydronaphthalen-2(1H)-ones often involves an asymmetric Michael addition or an enantioselective alkylation as the key stereochemistry-defining step.
A plausible synthetic strategy would involve the conjugate addition of an isopropyl group to a prochiral 6-fluoro-3,4-dihydronaphthalen-2(1H)-one precursor, catalyzed by a chiral organocatalyst or a metal complex with a chiral ligand.
Conceptual Experimental Workflow for Enantioselective Synthesis:
Caption: Conceptual workflow for the enantioselective synthesis.
Causality in Experimental Choices:
-
Chiral Catalyst: The choice of catalyst and ligand is critical for achieving high enantioselectivity. Copper-based catalysts with ligands such as BOX or SEGPHOS are often employed for such transformations. The specific ligand influences the steric environment around the metal center, directing the approach of the nucleophile to one face of the enone.
-
Low Temperature: Performing the reaction at low temperatures is crucial to minimize side reactions and enhance the enantioselectivity by reducing the thermal energy of the system, which can overcome the small energy differences between the diastereomeric transition states.
-
Anhydrous Conditions: Grignard and Gilman reagents are highly reactive towards protic solvents. Therefore, stringent anhydrous conditions are necessary to prevent the quenching of the reagent and ensure the reaction proceeds to completion.
Spectroscopic Characterization
Expected ¹H NMR Resonances:
-
Aromatic Protons: Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the fluorinated benzene ring. The fluorine atom will cause characteristic splitting patterns (doublets or doublet of doublets).
-
Aliphatic Protons: A complex set of signals in the aliphatic region (δ 1.0-3.5 ppm) corresponding to the protons of the dihydronaphthalenone core and the isopropyl group. The benzylic proton at C1 would likely appear as a multiplet. The isopropyl methyl groups would likely appear as two doublets due to diastereotopicity.
-
Methylene Protons: The protons at C3 and C4 would also exhibit complex splitting patterns due to coupling with each other and with the proton at C1.
Expected ¹³C NMR Resonances:
-
Carbonyl Carbon: A signal in the downfield region (δ > 190 ppm) corresponding to the ketone carbonyl carbon.
-
Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.
-
Aliphatic Carbons: Signals in the aliphatic region (δ 20-60 ppm) corresponding to the carbons of the dihydronaphthalenone core and the isopropyl group.
Mass Spectrometry:
-
The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 206.26 g/mol . Fragmentation patterns would likely involve the loss of the isopropyl group and other characteristic cleavages of the tetralone ring.
Applications in Drug Discovery
(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one serves as a crucial intermediate for the synthesis of biologically active molecules.[1] Its utility lies in its ability to be elaborated into more complex structures while retaining the key pharmacophoric elements of the fluorinated tetralone core and the defined stereochemistry at the C1 position.
Workflow for Elaboration into a Drug Candidate:
Caption: Elaboration of the intermediate in a drug discovery program.
Field-Proven Insights:
The strategic placement of the fluorine atom can block metabolic oxidation at that position, leading to an improved pharmacokinetic profile. The isopropyl group can provide beneficial steric interactions within the binding pocket of a target protein. The chiral center at C1 allows for the synthesis of enantiomerically pure final compounds, which is often a requirement for modern therapeutic agents to avoid off-target effects and improve the therapeutic index.
Safety and Handling
As a research chemical, (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one should be handled with appropriate care in a laboratory setting. While a specific safety data sheet (SDS) is not widely available, general precautions for handling similar chemical compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, keeping it in a freezer under an inert atmosphere is recommended.[4]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Conclusion
(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its unique combination of a fluorinated aromatic ring, a stereocenter, and a rigid scaffold makes it an attractive starting material for drug discovery programs targeting a variety of diseases. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview of its known properties, a logical approach to its synthesis, and insights into its potential applications, serving as a valuable resource for researchers in the field.
References
- USP-MSDS. (2020). USP SDS US.
- Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Royal Society of Chemistry.
- General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz Bruker Avance III HD spectrometer.
- Sigma-Aldrich. (2025).
- Sigma-Aldrich. (2025).
- Sigma-Aldrich. (2025).
-
ChemBK. (2024). 6-fluoro-3,4-dihydronaphthalen-1(2H)-one. Retrieved from [Link]
- Approxim
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]
-
ChemUniverse. (n.d.). (S)-6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1h)-one. Retrieved from [Link]
- Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. PMC.
- (1E)-6-Methoxy-3,4-dihydronaphthalen-1(2H)-one O-(p-tolylsulfonyl)oxime.
- Subbaiah, M. A. M., Rautio, J., & Meanwell, N. A. (2024).
-
MySkinRecipes. (n.d.). 6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one. Retrieved from [Link]
- Huang, H., & Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(7), 725-735.
- Utility of Biomarker-Informed Drug Interaction Evaluation in Drug Development and Regul
- Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG. PubMed.
- Synthesis of 2,2,6-Trisubstituted 5-Methylidene-tetrahydropyran-4-ones with Anticancer Activity. NIH.
